

Evaluating the Off-Target Effects of 4-Acetylanthroquinonol B: A Comparative Guide

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Compound of Interest

Compound Name: 4-acetylanthroquinonol B

Cat. No.: B12694066

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Introduction

4-Acetylanthroquinonol B (4-AAQB) is a bioactive compound isolated from the mycelium of the medicinal mushroom *Antrodia cinnamomea*. It has garnered significant interest in oncological research for its potent anti-proliferative and anti-cancer stem cell-like properties.

Mechanistically, 4-AAQB is recognized as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade often dysregulated in cancer. While its on-target efficacy is promising, a thorough evaluation of its off-target effects is crucial for its development as a safe and effective therapeutic agent. This guide provides a comparative analysis of the off-target effects of 4-AAQB against other well-characterized PI3K/mTOR inhibitors, supported by experimental data and detailed protocols.

Comparative Analysis of Off-Target Effects

A comprehensive evaluation of off-target effects involves assessing a compound's activity against a broad range of kinases and its impact on non-cancerous cells. Due to the limited availability of direct off-target kinase profiling for 4-AAQB in the public domain, this comparison includes data on its parent compound, anthroquinonol, and two other clinical-stage PI3K/mTOR inhibitors, BEZ235 (Dactolisib) and GSK2126458 (Omipalisib).

Cytotoxicity in Cancerous vs. Non-Cancerous Cell Lines

An ideal anticancer agent should exhibit high potency against cancer cells while sparing healthy, non-cancerous cells. Studies have shown that 4-AAQB displays a favorable selectivity profile in this regard.

Compound	Cancer Cell Line	IC50 (μM)	Non-Cancerous Cell Line	Effect on Viability/Proliferation	Reference
4-Acetylanthroquinol B	DLD-1 (Colorectal)	~7.82 (24h)	Normal colon cells	Did not affect viability and proliferation	[1][2]
HCT116 (Colorectal)	~11.25 (24h)	Normal colon cells	Did not affect viability and proliferation	[1][2]	
SW1463 (Colorectal, KRAS mutant)	~15 (48h)	-	-	[3]	
Caco-2 (Colorectal, KRAS wild-type)	~15 (48h)	-	-	[3]	
Antroquinonol	Pancreatic Cancer Cells	-	-	Generally safe and well-tolerated in preclinical and clinical studies.	[4][5]
BEZ235 (Dactolisib)	Various Solid Tumors	-	-	Significant toxicity observed in clinical trials, leading to early termination in some cases.	[6]

GSK2126458 (Omipalisib)	Various Solid Tumors	-	-	Poorly tolerated in combination therapies due to skin and gastrointestinal toxicities. [7]
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Kinase Selectivity Profile

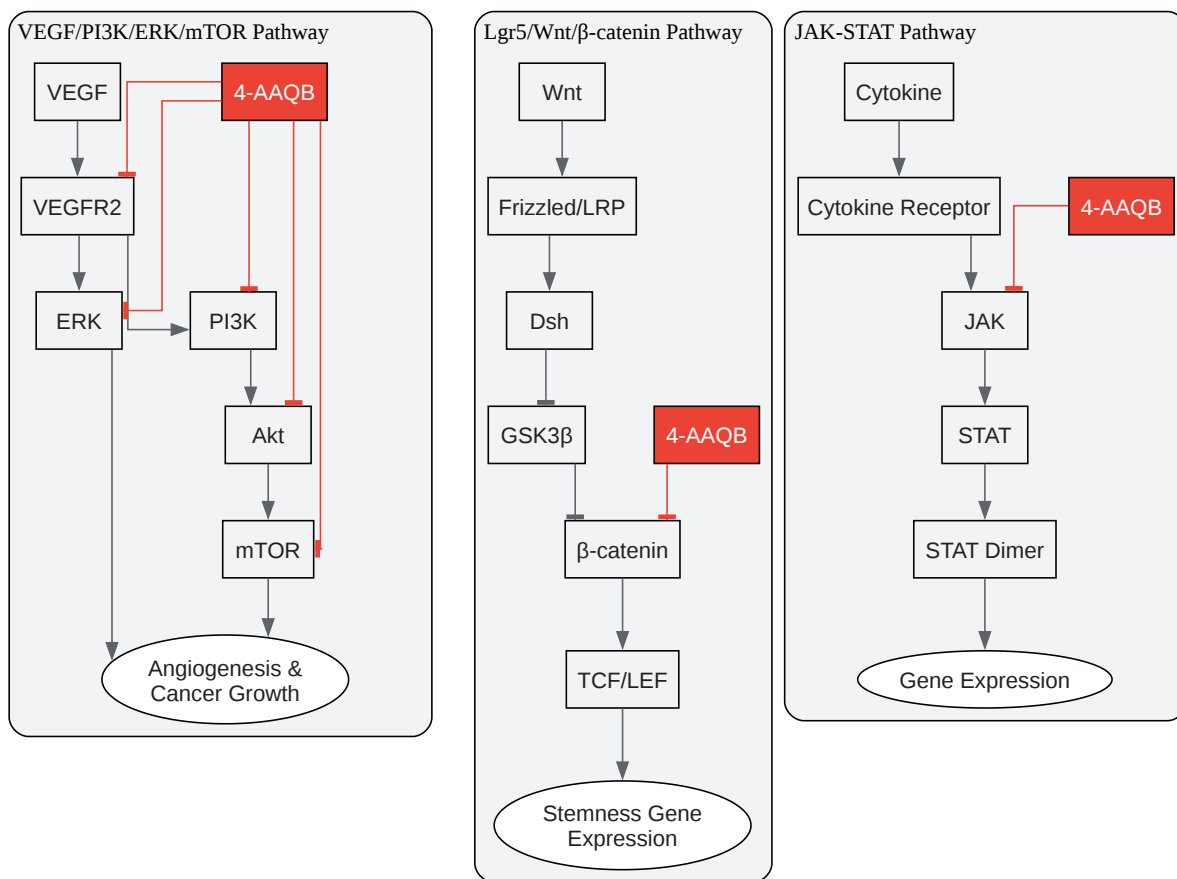
Kinome scanning provides a broad overview of a compound's interaction with a large panel of kinases, revealing potential off-target activities. While direct kinome scan data for 4-AAQB is not publicly available, data for the comparator compound BEZ235 is accessible through the LINCS database.

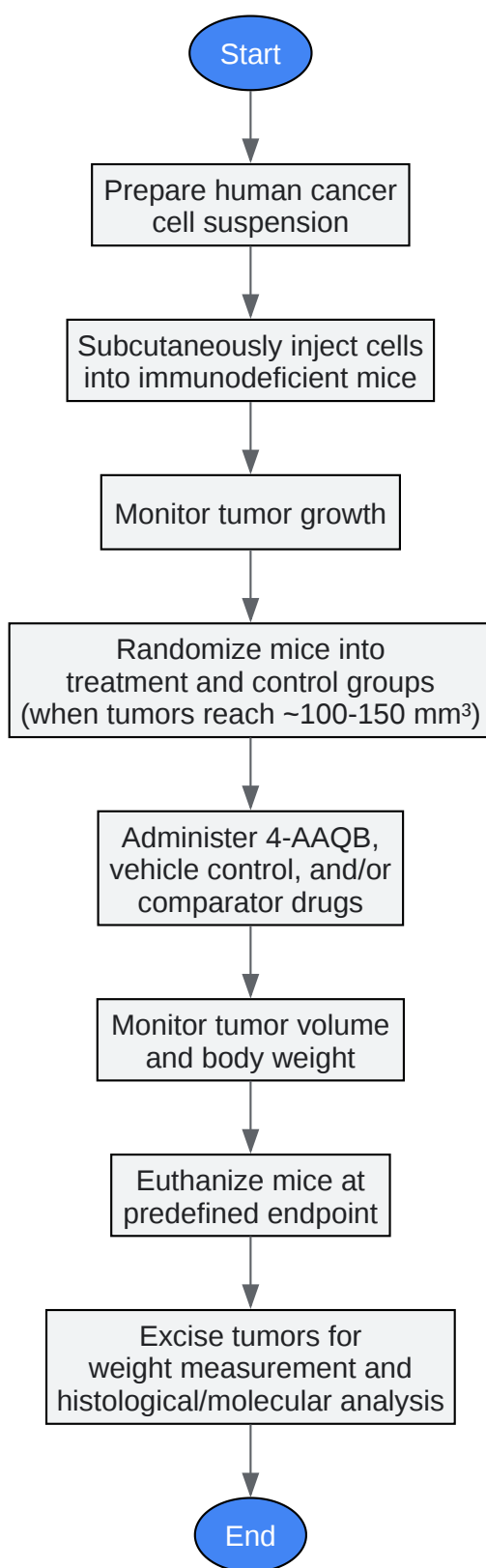
Compound	Primary Targets	Known Off-Targets (from KinomeScan)	Reference
4-Acetylanthroquinonol B	PI3K/mTOR pathway	Data not publicly available. Docking studies suggest high affinity for CDK2 and CDK4.[8]	[8]
BEZ235 (Dactolisib)	Pan-class I PI3K, mTORC1/2	ATM, DNA-PKcs, and other kinases at 10 μ M concentration.	[9][10]
GSK2126458 (Omipalisib)	Pan-class I PI3K, mTORC1/2	DNA-PK. Highly selective against a large panel of other protein kinases.	[11]

Signaling Pathways and Experimental Workflows

Modulated Signaling Pathways by 4-Acetylanthroquinonol B

4-AAQB has been shown to modulate several key signaling pathways implicated in cancer progression.





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